molecular formula C17H15N3 B498852 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole CAS No. 41278-00-6

2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole

Cat. No.: B498852
CAS No.: 41278-00-6
M. Wt: 261.32g/mol
InChI Key: BBGKKWJDHOAKFM-UHFFFAOYSA-N
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Description

2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is a synthetic hybrid compound designed for research applications, incorporating two privileged pharmacophores in medicinal chemistry: the indole and benzimidazole rings. Its structure is of significant interest for probing new therapeutic agents, particularly in the fields of infectious disease and oncology. Benzimidazole derivatives are recognized for their broad bioactivity profile, functioning as antimicrobial, antifungal, and anticancer agents . The indole moiety is a ubiquitous scaffold in natural products and FDA-approved drugs, contributing to activities such as antibacterial and antitumor effects . The strategic fusion of these two nuclei in a single molecule can create a synergistic effect, potentially leading to enhanced biological activity and novel mechanisms of action . Related indolyl-benzimidazole hybrids have demonstrated potent activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis , with some compounds showing Minimum Inhibitory Concentration (MIC) values of <1 µg/mL . These compounds are also under investigation for their ability to inhibit biofilm formation and eradicate cells within mature biofilms, a key research area for addressing antibiotic resistance . From a mechanistic perspective, research on analogous compounds suggests potential interactions with critical bacterial targets. Molecular docking studies indicate that indolyl-benzimidazoles may exert antibacterial effects by binding to (p)ppGpp synthetases/hydrolases (alarmone synthetases), FtsZ proteins (essential for bacterial cell division), or pyruvate kinases . In cancer research, the benzimidazole core is a known pharmacophore that can interact with biopolymers similarly to purine nucleotides, allowing it to target enzymes like topoisomerases, protein kinases, and PARP . This multi-target potential makes this compound a valuable chemical tool for basic biological research and early-stage drug discovery. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-11-13(12-6-2-3-7-14(12)18-11)10-17-19-15-8-4-5-9-16(15)20-17/h2-9,18H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGKKWJDHOAKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation

This method employs o-phenylenediamine and 2-methyl-1H-indole-3-carboxaldehyde in the presence of an acid catalyst. A representative protocol involves refluxing equimolar amounts of o-phenylenediamine and the aldehyde in dry dimethylformamide (DMF) with p-toluenesulfonic acid (PTSA) at 100°C for 6–8 hours. The reaction proceeds via Schiff base formation, followed by cyclization to form the benzimidazole ring.

Key Data:

  • Yield: 74–79% after recrystallization from ethanol.

  • Conditions: Anhydrous DMF, 100°C, 40 mol% PTSA.

  • Advantages: Single-step synthesis, high regioselectivity for the 2-position of benzimidazole.

Polyphosphoric Acid-Mediated Reaction

A patent describes a one-pot synthesis using indole-3-carboxylic acid derivatives and o-phenylenediamine in polyphosphoric acid at 180°C. For the target compound, 2-methylindole-3-carboxylic acid reacts with o-phenylenediamine in ethylene glycol with polyphosphoric acid, yielding the product after 3 hours.

Key Data:

  • Yield: 82.9% after NaOH neutralization and ethanol recrystallization.

  • Conditions: 180°C, 3 hours, molar ratio 1:1.

  • Advantages: Avoids intermediate isolation, suitable for scale-up.

Alkylation of Pre-Formed Benzimidazole

Nucleophilic Substitution with Chloromethylindole

This two-step approach first synthesizes 1H-benzimidazole, followed by alkylation with 3-chloromethyl-2-methylindole. For example, 2-methyl-1H-benzimidazole is treated with NaH in DMF to deprotonate the N1 position, then reacted with 3-chloromethyl-2-methylindole at 0°C.

Key Data:

  • Yield: 65–70% after column chromatography (hexane:ethyl acetate, 7:3).

  • Conditions: Anhydrous DMF, 0°C to room temperature.

  • Challenges: Competing alkylation at N3 of benzimidazole necessitates careful stoichiometry.

Mitsunobu Reaction

A less common but high-yielding method uses the Mitsunobu reaction to couple 2-methylindole-3-methanol with 1H-benzimidazole. Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate the coupling in THF at 25°C.

Key Data:

  • Yield: 85–90%.

  • Conditions: THF, 12 hours, equimolar reagents.

  • Advantages: Excellent regiocontrol, minimal by-products.

Mannich Reaction for Methylene Bridge Formation

Three-Component Condensation

The Mannich reaction enables simultaneous formation of the methylene bridge. A mixture of 2-methylindole, formaldehyde, and 1H-benzimidazole in ethanol undergoes reflux for 5 hours, catalyzed by HCl.

Key Data:

  • Yield: 60–67% after recrystallization.

  • Conditions: Ethanol, HCl, 80°C.

  • Limitations: Requires excess formaldehyde to drive the reaction.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediates

A polystyrene-supported o-phenylenediamine resin reacts sequentially with 2-methylindole-3-carboxylic acid (via HOBt/EDC coupling) and undergoes cyclization with trifluoroacetic acid (TFA). This method is ideal for parallel synthesis.

Key Data:

  • Yield: 75–80% purity after cleavage.

  • Conditions: DCM, room temperature, 24 hours.

  • Advantages: Scalable, reduces purification steps.

Microwave-Assisted Synthesis

Rapid Cyclocondensation

Microwave irradiation accelerates the reaction between o-phenylenediamine and 2-methylindole-3-carboxaldehyde in DMF with PTSA. At 150°C and 300 W, the reaction completes in 20 minutes.

Key Data:

  • Yield: 78%.

  • Conditions: 150°C, 20 minutes, closed-vessel system.

  • Advantages: 10-fold reduction in reaction time compared to conventional heating.

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageLimitation
Acid-Catalyzed Condensation74–796–8 hSingle-step, high regioselectivityRequires anhydrous conditions
Polyphosphoric Acid82.93 hScalable, no intermediatesHigh temperature, corrosive reagent
Alkylation65–7012–24 hModular approachCompeting alkylation sites
Mannich Reaction60–675 hSimultaneous bridge formationExcess formaldehyde required
Microwave-Assisted7820 minRapid synthesisSpecialized equipment needed

Mechanistic Insights and Optimization Strategies

Role of Acid Catalysts

PTSA and polyphosphoric acid protonate the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by o-phenylenediamine. In contrast, HCl in the Mannich reaction facilitates iminium ion formation between formaldehyde and benzimidazole.

Solvent Effects

Polar aprotic solvents (DMF, DMAc) improve solubility of intermediates, while ethanol and ethylene glycol enhance thermal stability at high temperatures. Microwave methods benefit from DMF’s high dielectric constant.

Purification Techniques

Recrystallization from ethanol or ethyl acetate/hexane mixtures is standard. Column chromatography (silica gel, 100–200 mesh) resolves regioisomers in alkylation routes .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups attached to the indole or benzimidazole rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like toluene or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

Anticancer Activity

Overview : The indole-benzimidazole hybrid structure has shown promising anticancer properties. Research indicates that compounds containing this structure can inhibit the growth of various cancer cell lines.

Case Studies :

  • A study synthesized a series of indole-benzimidazole hybrids and evaluated their cytotoxic effects against human ovarian carcinoma (SKOV-3) and prostate cancer cells. Results showed significant inhibition of cell proliferation, suggesting that these compounds may serve as effective anticancer agents .
  • Another investigation highlighted the efficacy of benzimidazole derivatives against non-small cell lung cancer (A549) cells. Compounds demonstrated remarkable anti-proliferative activity with IC50 values as low as 0.05 μmol/L, indicating strong potential for further development as targeted therapies .

Antimicrobial Properties

Overview : The antimicrobial potential of benzimidazole derivatives has been extensively studied, revealing significant antibacterial and antifungal activities.

Research Findings :

  • A comprehensive review documented the antimicrobial effects of various benzimidazole derivatives synthesized between 2012 and 2021. Notably, certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi .
  • Specific derivatives were tested for antifungal activity against Candida albicans, showing MIC values that outperformed standard antifungal treatments, thus highlighting their potential in treating fungal infections .

Other Therapeutic Applications

Overview : Beyond anticancer and antimicrobial activities, benzimidazole derivatives have been explored for additional therapeutic uses.

Applications :

  • Anti-inflammatory Effects : Certain benzimidazole compounds have demonstrated anti-inflammatory properties, with significant reductions in edema observed in animal models compared to standard anti-inflammatory drugs .
  • Anti-ulcer Activity : Some derivatives have been identified as effective proton pump inhibitors, showcasing their ability to reduce gastric acid secretion and provide mucosal protection against ulcers .

Data Tables

Application Area Compound Type Activity Observed Reference
AnticancerIndole-benzimidazole hybridsCytotoxicity against SKOV-3 and prostate cancer cells
AntimicrobialBenzimidazole derivativesMIC = 12.5 μg/ml against S. typhi
Anti-inflammatoryBenzimidazole derivativesReduction in edema (92.7% vs. standard)
Anti-ulcerBenzimidazole derivativesGastric acid secretion suppression

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, where the compound binds and exerts its effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents/Modifications Key Structural Differences Evidence ID
Target Compound Benzimidazole + Indole 2-Methylindole attached via CH₂ Baseline structure N/A
2-(5-Chloro-1H-benzimidazol-2-yl)aniline derivatives Benzimidazole + Aniline Chloro substituent on benzimidazole Chlorine enhances electrophilicity
2-((5-Methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole Benzimidazole + Pyrazole Pyrazole ring fused via CH₂ Tautomerization in solid state
15c () Bis-indolylmethyl benzimidazole Two 2-methylindole groups on benzyl/phenyl Increased steric bulk and π interactions
Anti-H. pylori thioether derivatives (e.g., 79 ) Benzimidazole + Thioether Sulfur linkages with methoxy/polyether chains Enhanced membrane permeability
Mannich bases (e.g., 2-(isobutylthio)methyl derivatives) Benzimidazole + Thioalkyl + Piperidine Piperidine Mannich bases Improved solubility and bioavailability

Physicochemical Properties

Compound Type Melting Point (°C) Solubility Notable Properties Evidence ID
Indolylmethyl benzimidazoles 203–205 (e.g., 15c ) Soluble in DMSO/DMF; insoluble in H₂O High thermal stability
Chlorinated derivatives 215–261 Poor in organic solvents Hygroscopic; stabilized by halogen bonds
Thioether-linked compounds N/A Lipophilic Suitable for transmembrane activity
Zwitterionic pyrazole hybrids N/A Polar aprotic solvents Solid-state tautomerization observed

Biological Activity

The compound 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is a derivative of benzimidazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound features a benzimidazole core linked to an indole moiety. The synthesis typically involves the reaction of indole derivatives with benzimidazole precursors, often utilizing various catalysts and solvents to optimize yield and purity. Recent methodologies have shown effective routes for synthesizing these compounds with high specificity and efficiency .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of benzimidazole derivatives, including those containing indole structures. The compound has demonstrated significant inhibitory effects against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Methicillin-resistant S. aureus< 1 µg/mL
Mycobacterium smegmatis3.9 µg/mL
Candida albicans7.80 µg/mL

These results indicate that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development in treating resistant infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies have shown promising results:

Cell Line IC50 (μM)
Human ovarian carcinoma (SKOV-3)23.69
Human prostate cancer (PC-3)73.05
Human cervical cancer (HeLa)64.66
Human acute monocytic leukemia (THP-1)39.08

These findings suggest that the compound may inhibit cell proliferation in various cancer types, highlighting its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Activity : The compound's effectiveness against bacterial strains is attributed to its ability to disrupt cell wall synthesis and inhibit biofilm formation . This is particularly relevant for combating MRSA, a major clinical challenge.
  • Anticancer Activity : The antiproliferative effects may involve the induction of apoptosis in cancer cells, potentially through the activation of caspases or other apoptotic pathways .

Case Studies

Recent research has focused on the synthesis and biological evaluation of various indole-benzimidazole hybrids. For instance, one study synthesized several derivatives and tested their cytotoxicity against multiple cancer cell lines, confirming that certain modifications to the indole or benzimidazole moieties significantly enhanced their biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole derivatives, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A one-pot, two-step synthesis is commonly employed, involving condensation of indole precursors with benzimidazole intermediates under acidic or catalytic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid). For example, yields exceeding 80% were achieved using allyl or benzyl substituents under reflux conditions . Optimization involves iterative testing of molar ratios, reaction duration, and purification techniques (e.g., column chromatography or recrystallization).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the purity and structure of this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for indole NH (~11.7 ppm), benzimidazole protons (6.5–8.5 ppm), and methyl/methoxy groups .
  • HRMS (ESI) : Confirm molecular ion peaks with <5 ppm mass accuracy .
  • Melting Point Analysis : Compare experimental values (e.g., 279–320°C) to literature data to assess crystallinity .
  • TLC/HPLC : Monitor reaction progress and purity using hexane:ethyl acetate (60:40) or C18 reverse-phase columns .

Q. How can density functional theory (DFT) calculations aid in predicting the electronic properties of this compound derivatives?

  • Methodological Answer : Use B3LYP/6-31G* basis sets to optimize geometries, calculate HOMO-LUMO gaps, and simulate IR/NMR spectra. For instance, DFT can predict intramolecular hydrogen bonding between indole NH and benzimidazole nitrogen, influencing photophysical properties . Validate computational results against experimental UV-Vis and fluorescence data.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly for aromatic regions .
  • X-ray Crystallography : Use SHELXL (via SHELX suite) to determine absolute configuration and validate tautomeric forms . For example, crystallographic data may confirm the dominance of a specific tautomer in the solid state .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives in biological studies?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing (e.g., -Cl, -CF3) or -donating (e.g., -OCH3) groups to modulate electronic effects on bioactivity .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., enzymes or receptors). For example, docking studies may reveal π-π stacking between benzimidazole and hydrophobic protein pockets .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., indole NH for hydrogen bonding) using tools like PharmaGist .

Q. How can reaction mechanisms for the formation of this compound derivatives be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via quenching experiments and LC-MS. For example, trapping intermediates like Schiff bases in condensation reactions .
  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton exchange in acidic conditions .
  • Computational Modeling : Apply Gaussian or ORCA to simulate transition states and calculate activation energies for key steps (e.g., cyclization) .

Q. What experimental approaches address low yields or side-product formation during scale-up synthesis?

  • Methodological Answer :

  • Flow Chemistry : Improve heat/mass transfer using microreactors, reducing decomposition of thermally sensitive intermediates .
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., pH, solvent polarity) and minimize byproducts .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies between theoretical (DFT) and experimental spectroscopic data?

  • Methodological Answer :

  • Solvent Effects : Simulate spectra using polarizable continuum models (PCM) to account for solvent-induced shifts .
  • Vibrational Analysis : Compare computed IR frequencies with experimental data, scaling factors (e.g., 0.961 for B3LYP/6-31G*) to correct systematic errors .
  • Conformational Sampling : Use molecular dynamics (MD) to explore rotamer populations affecting NMR splitting patterns .

Q. What statistical methods are recommended for validating reproducibility in synthetic protocols?

  • Methodological Answer :

  • Ruggedness Testing : Vary parameters (e.g., reagent purity, stirring rate) within ±10% to assess robustness .
  • Control Charts : Track yield and purity over multiple batches to identify outliers .
  • Interlaboratory Studies : Collaborate with external labs to confirm method transferability, using standardized reagents and equipment .

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